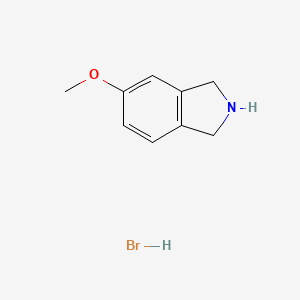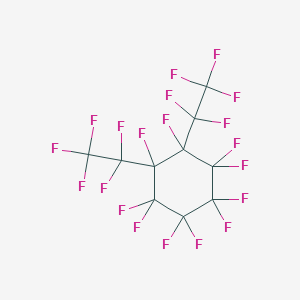
Perfluoro(1,2-diethylcyclohexane)
Overview
Description
Perfluoro-1,2-dimethylcyclohexane is used in the method for manufacturing surface nanoprotrusion structure using a polymer stamp with colloidal particles . The molecule contains a total of 24 bond(s) including 24 non-H bond(s) and 1 six-membered ring(s) .
Molecular Structure Analysis
The molecular structure of Perfluoro-1,2-dimethylcyclohexane is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them . The linear formula is C6F10(CF3)2 .Physical And Chemical Properties Analysis
Perfluoro-1,2-dimethylcyclohexane is a clear, colorless liquid with a relatively high density . It has a boiling point of 101.5±0.0 °C at 760 mmHg and a density of 1.8±0.1 g/cm3 .Scientific Research Applications
Synthesis of Fluorinated Heterocycles
Perfluoro(1,2-epoxycyclohexane) demonstrates notable reactivity with bifunctional nucleophiles, leading to the synthesis of various fluorinated heterocycles. This includes the production of benzimidazole, 1,3-benzothiazole, and phenazine derivatives, showcasing its utility in the creation of complex fluorinated structures (Filyakova et al., 2014).
Route to Perfluorobicyclic Ethers
The electrochemical fluorination of specific carboxylic acid esters yields perfluoro(8-methoxy-9-ethyl-7-oxabicyclo[4.3.0]nonane) and related compounds. This process highlights a novel method for generating perfluorobicyclic ethers, which are important in various industrial applications (Abe et al., 1980).
Electrochemical Fluorination of Heterocyclic Compounds
The study of electrochemical fluorination (ECF) on various heterocyclic compounds, including α,ω-Dimorpholinoalkanes, reveals the formation of perfluoro derivatives. This research provides insight into the mechanisms of ECF and potential applications in medical and industrial fields (Meinert, 1994).
Solvent Interactions in Fluorous Reaction Systems
Research demonstrates that mixtures involving chloroform and perfluoro(methylcyclohexane) can serve as unique solvents for fluorous biphase reactions. This is due to their ability to exist as separate phases at lower temperatures but merge into a single phase at higher temperatures, which is critical in understanding solvent interactions in complex chemical systems (Gerig, 2005).
Fluorinated Macrocycles Synthesis
The controlled elemental fluorination process has been used to synthesize various perfluoro macrocycles. These compounds, such as perfluoro-18-crown-6 and perfluorocryptand [222], are stable and have significant potential applications due to their unique properties, including the ability to bind anions preferentially over cations (Lin et al., 1994).
Mechanism of Action
Target of Action
Perfluoro(1,2-diethylcyclohexane) is a type of per- and polyfluoroalkyl substance (PFAS). The primary targets of PFAS are believed to be the peroxisome proliferator receptors (PPRs), particularly the alpha subtype . PPRs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes.
Mode of Action
The interaction of Perfluoro(1,2-diethylcyclohexane) with its targets involves the activation of peroxisome proliferator receptor alpha (PPRα). This activation is considered the primary mechanism of action in rodent hepatocyte-induced proliferation . The human relevance of this mechanism is uncertain .
Biochemical Pathways
The activation of PPRα by PFAS affects various biochemical pathways. RNA-sequencing studies have shown that PFAS exposure results in the differential expression of several genes . Upstream regulator analysis revealed that all three PFAS induced activation of p53 and inhibition of androgen receptor and NR1D1, a transcriptional repressor important in circadian rhythm .
Pharmacokinetics
They are resistant to metabolic degradation, which can lead to long biological half-lives .
Result of Action
The activation of PPRα by Perfluoro(1,2-diethylcyclohexane) can lead to several adverse effects on the liver, including increased proliferation, hepatomegaly, steatosis, hypercholesterolemia, nonalcoholic fatty liver disease, and liver cancers .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Perfluoro(1,2-diethylcyclohexane). For instance, the presence of other chemicals in the environment can affect its bioavailability and toxicity. Furthermore, the compound’s stability and resistance to degradation mean that it can persist in the environment for extended periods .
Safety and Hazards
properties
IUPAC Name |
1,1,2,2,3,3,4,4,5,6-decafluoro-5,6-bis(1,1,2,2,2-pentafluoroethyl)cyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10F20/c11-1(5(17,18)9(25,26)27)2(12,6(19,20)10(28,29)30)4(15,16)8(23,24)7(21,22)3(1,13)14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDOFOJJNOOWEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(C(C(F)(F)F)(F)F)F)(C(C(F)(F)F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10F20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681080 | |
| Record name | 1,1,2,2,3,3,4,4,5,6-Decafluoro-5,6-bis(pentafluoroethyl)cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
75169-49-2 | |
| Record name | 1,1,2,2,3,3,4,4,5,6-Decafluoro-5,6-bis(pentafluoroethyl)cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



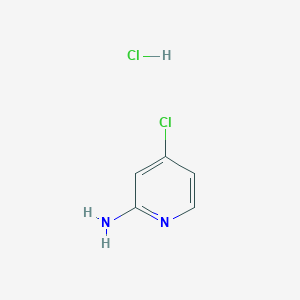

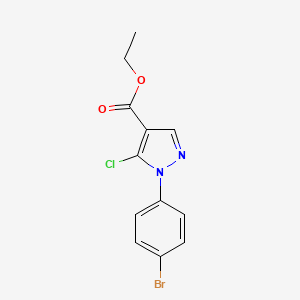
![Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylate hydrochloride](/img/structure/B1501545.png)
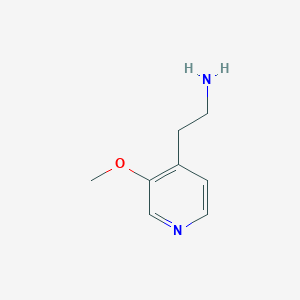
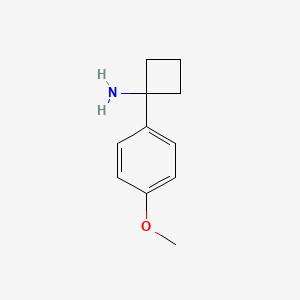
![(R)-5-Amino-1,3-dihydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one](/img/structure/B1501555.png)


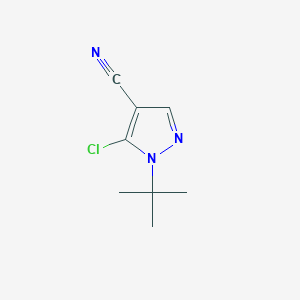
![di-tert-butyl 3,4-dihydro-1H-pyrido[3,4-b]indole-2,9-dicarboxylate](/img/structure/B1501566.png)
![Butanoic acid, 2-amino-4-[[(phenylmethoxy)carbonyl]amino]-, (S)-](/img/structure/B1501568.png)
![3,4-Dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B1501569.png)
